![molecular formula C20H20N2O4 B11022327 (2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11022327.png)

(2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

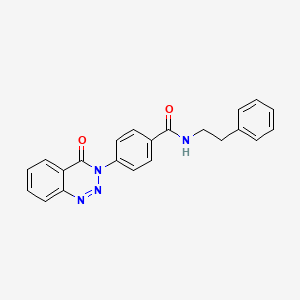

(2R)-{[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethansäure ist eine komplexe organische Verbindung, die einen Indol-Rest, eine Phenylgruppe und ein chirales Zentrum am zweiten Kohlenstoffatom des Ethansäure-Rückgrats aufweist. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R)-{[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethansäure umfasst typischerweise mehrere Schritte:

Bildung des Indol-Rests: Der Indolring kann über die Fischer-Indol-Synthese synthetisiert werden, bei der Phenylhydrazin in Gegenwart eines Säure-Katalysators mit einem Aldehyd oder Keton reagiert.

Anlagerung der Propanoyl-Gruppe: Das Indol-Derivat wird dann unter basischen Bedingungen mit 3-Brompropansäure umgesetzt, um die Propanoyl-Gruppe einzuführen.

Kopplung mit Phenylalanin: Das resultierende Zwischenprodukt wird unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin mit ®-Phenylalanin gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfall und Energieverbrauch umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Propanoyl Group: The propanoyl group can be attached to the indole ring through acylation reactions using propanoyl chloride and a suitable base.

Coupling with Phenylethanoic Acid: The final step involves coupling the indole derivative with phenylethanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Methoxygruppe am Indolring kann mit Reagenzien wie Cer(IV)-ammoniumnitrat (CAN) zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppe im Propanoyl-Rest kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu einer Hydroxylgruppe reduziert werden.

Substitution: Der Indol-Stickstoff kann mit geeigneten Elektrophilen Alkylations- oder Acylierungsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Cer(IV)-ammoniumnitrat (CAN), milde saure Bedingungen.

Reduktion: Natriumborhydrid (NaBH4), Methanol als Lösungsmittel.

Substitution: Alkylhalogenide oder Acylchloride, Base wie Kaliumcarbonat (K2CO3).

Hauptprodukte

Oxidation: Bildung von hydroxylierten Indol-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten aus Carbonylverbindungen.

Substitution: Bildung von N-Alkyl- oder N-Acyl-Indol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

Diese Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Naturstoff-Analoga.

Biologie

In der biologischen Forschung dient sie als Sonde zur Untersuchung der Wechselwirkungen von Indol-Derivaten mit verschiedenen biologischen Zielen, einschließlich Enzymen und Rezeptoren.

Medizin

Industrie

Im Industriesektor kann diese Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Materialien verwendet werden, die das Indol-Gerüst benötigen .

Wirkmechanismus

Die biologische Aktivität von (2R)-{[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethansäure beruht hauptsächlich auf ihrer Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Der Indol-Rest kann die Struktur von Tryptophan imitieren, wodurch er an Tryptophan-Bindungsstellen an Proteinen binden kann. Diese Bindung kann die Aktivität dieser Proteine modulieren und zu verschiedenen biologischen Effekten führen .

Wirkmechanismus

The mechanism of action of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.

Tryptophan: Eine essentielle Aminosäure und Vorläufer von Serotonin.

Indometacin: Ein nichtsteroidales Antirheumatikum (NSAR) mit einem Indol-Kern.

Einzigartigkeit

(2R)-{[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethansäure ist aufgrund ihres spezifischen Substitutionsschemas und des chiralen Zentrums einzigartig, die unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen verleihen .

Eigenschaften

Molekularformel |

C20H20N2O4 |

|---|---|

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

(2R)-2-[3-(4-methoxyindol-1-yl)propanoylamino]-2-phenylacetic acid |

InChI |

InChI=1S/C20H20N2O4/c1-26-17-9-5-8-16-15(17)10-12-22(16)13-11-18(23)21-19(20(24)25)14-6-3-2-4-7-14/h2-10,12,19H,11,13H2,1H3,(H,21,23)(H,24,25)/t19-/m1/s1 |

InChI-Schlüssel |

NMJGGWUTYZPAAJ-LJQANCHMSA-N |

Isomerische SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O |

Kanonische SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)NC(C3=CC=CC=C3)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11022251.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)

![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)

![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate](/img/structure/B11022286.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)

![2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022296.png)

![(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11022303.png)

![N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11022310.png)

![2-(4-hydroxyphthalazin-1-yl)-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11022334.png)